molecular formula C24H18ClFN4O2 B11492461 2'-amino-6-chloro-1'-(2-fluorophenyl)-7-methyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile

2'-amino-6-chloro-1'-(2-fluorophenyl)-7-methyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile

Cat. No.: B11492461
M. Wt: 448.9 g/mol
InChI Key: AWUJBOZJSSIYSD-UHFFFAOYSA-N
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Description

2’-amino-6-chloro-1’-(2-fluorophenyl)-7-methyl-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile is a complex organic compound with a unique spiro structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of multiple functional groups, including an amino group, a chloro group, a fluorophenyl group, and a carbonitrile group, makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-amino-6-chloro-1’-(2-fluorophenyl)-7-methyl-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile typically involves multi-step organic synthesis. One common route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Spirocyclization: The indole derivative undergoes a spirocyclization reaction with a suitable diketone or ketoester to form the spiro[indole-quinoline] structure.

    Functional Group Introduction:

    Final Cyclization and Carbonitrile Formation: The final step involves cyclization and introduction of the carbonitrile group, typically using cyanogen bromide or similar reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methyl groups, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

    Oxidation Products: N-oxides, carboxylic acids.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Medicine

Medically, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a subject of pharmacological studies.

Industry

In the industrial sector, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2’-amino-6-chloro-1’-(2-fluorophenyl)-7-methyl-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    2’-amino-6-chloro-1’-(2-fluorophenyl)-7-methyl-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile: This compound itself.

    2’-amino-6-chloro-1’-(2-fluorophenyl)-7-methyl-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carboxamide: A similar compound with a carboxamide group instead of a carbonitrile group.

    2’-amino-6-chloro-1’-(2-fluorophenyl)-7-methyl-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-methanol: A similar compound with a methanol group instead of a carbonitrile group.

Uniqueness

The uniqueness of 2’-amino-6-chloro-1’-(2-fluorophenyl)-7-methyl-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile lies in its specific combination of functional groups and spiro structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H18ClFN4O2

Molecular Weight

448.9 g/mol

IUPAC Name

2'-amino-6-chloro-1'-(2-fluorophenyl)-7-methyl-2,5'-dioxospiro[1H-indole-3,4'-7,8-dihydro-6H-quinoline]-3'-carbonitrile

InChI

InChI=1S/C24H18ClFN4O2/c1-12-15(25)10-9-13-21(12)29-23(32)24(13)14(11-27)22(28)30(17-6-3-2-5-16(17)26)18-7-4-8-19(31)20(18)24/h2-3,5-6,9-10H,4,7-8,28H2,1H3,(H,29,32)

InChI Key

AWUJBOZJSSIYSD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1NC(=O)C23C(=C(N(C4=C3C(=O)CCC4)C5=CC=CC=C5F)N)C#N)Cl

Origin of Product

United States

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